molecular formula C19H21ClN2O2 B6699451 N-benzyl-2-[[2-(4-chlorophenyl)oxolan-3-yl]amino]acetamide

N-benzyl-2-[[2-(4-chlorophenyl)oxolan-3-yl]amino]acetamide

Cat. No.: B6699451
M. Wt: 344.8 g/mol
InChI Key: MBMNNBCJRHSKAR-UHFFFAOYSA-N
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Description

N-benzyl-2-[[2-(4-chlorophenyl)oxolan-3-yl]amino]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and an oxolane ring, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-benzyl-2-[[2-(4-chlorophenyl)oxolan-3-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-16-8-6-15(7-9-16)19-17(10-11-24-19)21-13-18(23)22-12-14-4-2-1-3-5-14/h1-9,17,19,21H,10-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMNNBCJRHSKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NCC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[[2-(4-chlorophenyl)oxolan-3-yl]amino]acetamide typically involves the reaction of benzylamine with 2-(4-chlorophenyl)oxirane in the presence of a suitable catalyst. The reaction proceeds through the opening of the oxirane ring by the nucleophilic attack of the amine group, followed by the formation of the amide bond. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of 4-8 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[[2-(4-chlorophenyl)oxolan-3-yl]amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted chlorophenyl derivatives.

Scientific Research Applications

N-benzyl-2-[[2-(4-chlorophenyl)oxolan-3-yl]amino]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-[[2-(4-chlorophenyl)oxolan-3-yl]amino]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[[2-(4-fluorophenyl)oxolan-3-yl]amino]acetamide
  • N-benzyl-2-[[2-(4-bromophenyl)oxolan-3-yl]amino]acetamide
  • N-benzyl-2-[[2-(4-methylphenyl)oxolan-3-yl]amino]acetamide

Uniqueness

N-benzyl-2-[[2-(4-chlorophenyl)oxolan-3-yl]amino]acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

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